molecular formula C20H20O11 B120320 Taxifolin 3-O-beta-D-xylopyranoside CAS No. 40672-47-7

Taxifolin 3-O-beta-D-xylopyranoside

Cat. No. B120320
CAS RN: 40672-47-7
M. Wt: 436.4 g/mol
InChI Key: UKSPRKDZNYSFRL-ARLBNVOWSA-N
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Description

Health-Promoting Effects of Taxifolin

Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of biological activities. It is found in various natural sources such as onion, milk thistle, and certain types of bark. Commercially, it is included in products like Legalon™, Pycnogenol®, and Venoruton®. The compound has demonstrated significant pharmacological potential in managing conditions like inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Notably, its anti-cancer activity has been highlighted as particularly strong, supported by various in vitro and in vivo models. However, there is a need for more research on its pharmacokinetics, molecular mechanisms, and safety profile to fully develop taxifolin as a drug for human use .

Synthesis Analysis

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Taxifolin, a flavonoid found in various plants, exhibits significant antioxidant and anti-inflammatory activities. It's been shown to inhibit oxidative DNA damage and protect against cadmium toxicity in zebrafish embryos, demonstrating its potential as a natural redox scavenger and environmental protectant against heavy metal toxicity (Manigandan et al., 2015). Additionally, its antioxidant activity has been established through various in vitro assays, suggesting its potential as a therapeutic agent for diseases associated with oxidative stress (Topal et al., 2016).

Neuroprotective Effects

Taxifolin demonstrates neuroprotective effects, particularly in the context of cerebral amyloid angiopathy (CAA) and Alzheimer’s disease. It inhibits intracerebral production of amyloid-β, a major factor in these conditions, and has been shown to improve cerebral blood flow and suppress cognitive decline in a mouse model of CAA (Inoue et al., 2019). This positions taxifolin as a promising candidate for the treatment and prevention of neurodegenerative diseases.

Cardiovascular and Metabolic Health

Taxifolin has beneficial effects on cardiovascular and metabolic health. It protects against myocardial ischemia/reperfusion injury by modulating the mitochondrial apoptosis pathway, suggesting a cardioprotective role (Tang et al., 2019). Furthermore, it improves disorders of glucose metabolism and water-salt metabolism in metabolic syndrome rats, highlighting its potential in managing metabolic disorders (Gao et al., 2020).

Anticancer Properties

Taxifolin exhibits significant anticancer properties. It has been found to inhibit breast cancer cell proliferation, migration, and invasion, suggesting its potential as a therapeutic agent in cancer treatment (Li et al., 2019). Additionally, it suppresses the progression of gastric cancer by regulating the AhR/CYP1A1 signaling pathway (Xie et al., 2021).

Bone Health

Taxifolin positively affects bone health, as evidenced by its effects on osteoclastogenesis. It inhibits osteoclast formation and function, suggesting its usefulness in treating osteoclast-related diseases like osteoporosis (Cai et al., 2018).

Future Directions

Taxifolin has been suggested as an effective therapy for cerebral amyloid angiopathy (CAA). It exhibits anti-oxidative and anti-inflammatory effects, provides protection against advanced glycation end products and mitochondrial damage . It has also been shown to facilitate disassembly, prevent oligomer formation and increase clearance of Aβ in a mouse model of CAA . These results highlight the need for clinical trials on the efficacy and safety of Taxifolin in patients with CAA .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSPRKDZNYSFRL-ARLBNVOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxifolin 3-O-beta-D-xylopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxifolin 3-O-beta-D-xylopyranoside
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Taxifolin 3-O-beta-D-xylopyranoside
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Taxifolin 3-O-beta-D-xylopyranoside
Reactant of Route 4
Taxifolin 3-O-beta-D-xylopyranoside
Reactant of Route 5
Taxifolin 3-O-beta-D-xylopyranoside
Reactant of Route 6
Taxifolin 3-O-beta-D-xylopyranoside

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